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molecular formula C6H4BrNO2 B8784985 5-Bromo-[1,3]dioxolo[4,5-b]pyridine

5-Bromo-[1,3]dioxolo[4,5-b]pyridine

Cat. No. B8784985
M. Wt: 202.01 g/mol
InChI Key: QEQNHRWPFCBBGL-UHFFFAOYSA-N
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Patent
US08895585B2

Procedure details

Dibromomethane (91 mg) and cesium carbonate (380 mg) were added to a tube containing a DMF (4 ml) solution containing 5-bromopyridin-2,3-diol (100 mg) and the tube was sealed, followed by stirring at 100° C.-110° C. for 8 hours. The reaction solution was adjusted to room temperature, and water was added, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=50:1 to 4:1), and a brown solid of 5-bromo-[1,3]dioxolo[4,5-b]pyridine (13.8 mg) was thus obtained.
Quantity
91 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][Br:3].[C:4](=[O:7])([O-])[O-:5].[Cs+].[Cs+].CN(C=O)C.Br[C:16]1[CH:17]=[C:18](O)[C:19](O)=[N:20]C=1>O>[Br:3][C:2]1[N:20]=[C:19]2[O:5][CH2:4][O:7][C:18]2=[CH:17][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
91 mg
Type
reactant
Smiles
BrCBr
Name
cesium carbonate
Quantity
380 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring at 100° C.-110° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tube was sealed
CUSTOM
Type
CUSTOM
Details
was adjusted to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The resultant was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=50:1 to 4:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=CC=C2C(=N1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 mg
YIELD: CALCULATEDPERCENTYIELD 13.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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